
(S)-3-((4-methoxybenzyl)oxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((4-methoxybenzyl)oxy)pyrrolidine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3-((4-methoxybenzyl)oxy)pyrrolidine, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, starting with a pyrrolidine core. A common approach includes:
- Step 1 : Protection of the pyrrolidine nitrogen using a benzyl or tert-butoxycarbonyl (Boc) group to prevent side reactions.
- Step 2 : Introduction of the 4-methoxybenzyloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control for the (S)-configuration.
- Step 3 : Deprotection under mild acidic or catalytic hydrogenation conditions. Purity optimization requires chromatography (e.g., flash column or HPLC) and characterization via 1H/13C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry : HRMS for molecular weight confirmation.
- Chiral HPLC : To validate enantiopurity, especially given the (S)-configuration’s pharmacological relevance .
Q. How does the 4-methoxybenzyloxy group influence the compound’s physicochemical properties in drug formulation?
The 4-methoxybenzyl group enhances lipophilicity, improving blood-brain barrier penetration for neurological targets. It also increases solubility in organic solvents, facilitating formulation into lipid-based delivery systems. Comparative studies with non-methoxy analogs show a 30–50% improvement in bioavailability .
Advanced Research Questions
Q. What experimental strategies are used to investigate this compound’s interaction with serotonin and dopamine receptors?
- In Vitro Binding Assays : Radioligand displacement assays (e.g., 3H-serotonin competition) to determine Ki values.
- Functional Assays : Measurement of cAMP or calcium flux in transfected HEK293 cells expressing human 5-HT1A/D2 receptors.
- Molecular Dynamics Simulations : To model ligand-receptor interactions, focusing on hydrogen bonding with the methoxy group .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from:
- Purity Issues : Validate via orthogonal methods (e.g., elemental analysis, melting point).
- Assay Variability : Standardize protocols (e.g., cell line passage number, buffer pH).
- Stereochemical Drift : Monitor enantiomeric excess during storage using chiral HPLC .
Q. What role does the (S)-stereochemistry play in modulating biological activity, and how is this validated experimentally?
The (S)-configuration is critical for receptor binding. Validation methods include:
- Enantioselective Synthesis : Comparison of (S)- and (R)-enantiomers in bioassays.
- X-ray Crystallography : Co-crystallization with target receptors to map stereospecific interactions. Studies show the (S)-enantiomer exhibits 10–20x higher affinity for serotonin receptors than the (R)-form .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for neuropharmacology?
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens).
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and CNS penetration (logP/logD measurements).
- In Vivo Efficacy : Test in rodent models of anxiety/depression (e.g., forced swim test) .
Q. What advanced analytical methods address challenges in detecting trace impurities or stereochemical degradation?
- LC-MS/MS : Quantify impurities at ppm levels using selective ion monitoring.
- Chiral Stationary Phases : Resolve enantiomers under ultra-high-performance liquid chromatography (UHPLC) conditions.
- Stability-Indicating Methods : Stress testing (heat, light, pH) to identify degradation pathways .
Q. Methodological Considerations
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) during synthesis .
- Biological Assay Design : Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) and dose-response curves to ensure reproducibility .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3S)-3-[(4-methoxyphenyl)methoxy]pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)9-15-12-6-7-13-8-12/h2-5,12-13H,6-9H2,1H3/t12-/m0/s1 |
InChI Key |
NWRUVYODKGRQQN-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CO[C@H]2CCNC2 |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.